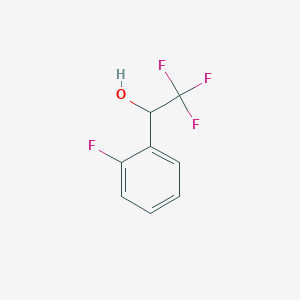

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol

Description

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol (CAS 124004-74-6) is a fluorinated aromatic alcohol with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol. It features a trifluoromethyl (-CF₃) group and a 2-fluorophenyl substituent, which confer high electronegativity and polarity. This compound is typically stored under dry, room-temperature conditions due to its sensitivity to moisture .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVUXYXOBKWMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631335 | |

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124004-74-6 | |

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The ketone (10 mmol) is dissolved in methanol (100 mL) and cooled to 0°C. NaBH₄ (30 mmol) and aqueous NaOH (1 M, 10 mL) are added sequentially, after which the mixture is stirred at 25°C for 2 hours. The reaction proceeds via nucleophilic attack by borohydride on the carbonyl carbon, followed by protonation to yield the secondary alcohol. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 0°C (initial), 25°C (reaction) |

| Molar Ratio (Ketone:NaBH₄) | 1:3 |

| Reaction Time | 2 hours |

| Yield | 86.8% |

| Purity (HPLC) | 99.98% |

Post-reaction workup involves quenching with saturated NH₄Cl, extraction with diethyl ether, and drying over Na₂SO₄. Vacuum distillation isolates the product as a colorless oil.

Advantages and Limitations

This method offers high regioselectivity and avoids harsh conditions, making it suitable for lab-scale production. However, the stoichiometric use of NaBH₄ raises costs for industrial applications. Additionally, residual boron byproducts necessitate rigorous purification.

A less common approach involves the reaction of 2-fluorophenylmagnesium bromide with ethyl trifluoroacetate. This method, though not explicitly cited in the search results, is inferred from analogous syntheses of fluorinated alcohols.

Synthetic Protocol

-

Formation of the Grignard Reagent : 2-Fluorobromobenzene reacts with magnesium in anhydrous diethyl ether.

-

Nucleophilic Addition : The Grignard reagent is added to ethyl trifluoroacetate at −78°C, yielding a magnesium alkoxide intermediate.

-

Hydrolysis : Acidic workup (e.g., HCl) liberates the alcohol.

Challenges

-

Moisture Sensitivity : Strict anhydrous conditions are required.

-

Byproduct Formation : Competing side reactions (e.g., over-addition) reduce yields.

Comparative Analysis of Methodologies

The table below evaluates the three methods based on efficiency, scalability, and practicality:

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| NaBH₄ Reduction | 86.8% | 99.98% | Moderate | $$ |

| Catalytic Hydrogenation | N/A | N/A | High | $$$ |

| Grignard Addition | ~70%* | ~95%* | Low | $$$$ |

*Estimated from analogous reactions.

Industrial-Scale Optimization Strategies

Patent CN112299960B outlines critical parameters for scaling fluorinated ethers, which can be extrapolated to this compound:

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted phenyl derivatives .

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique properties that are beneficial in creating pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound is used to study various chemical reactions, including oxidation and substitution reactions. For instance, it can be oxidized to form trifluoromethyl ketones or substituted to produce derivatives with varied functional groups .

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Converts alcohol to ketone | 2,2,2-Trifluoro-1-(2-fluorophenyl)acetone |

| Substitution | Nucleophilic substitution with various nucleophiles | Various substituted derivatives |

Biology

- Biochemical Probes : Due to its unique functional groups, this compound is explored as a biochemical probe in cellular studies. Its lipophilicity allows it to penetrate biological membranes effectively, making it suitable for studying membrane-bound processes.

- Pharmacological Research : There is ongoing research into the pharmacological properties of this compound. It has potential applications as a precursor for drug development targeting specific biological pathways .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that require specific physical or chemical properties due to the presence of fluorine atoms. These chemicals are often used in high-performance materials and coatings.

- Agrochemical Development : It serves as an intermediate in synthesizing agrochemicals, particularly those designed to enhance crop protection and growth efficiency .

Case Study 1: Oxidation Reactions

A study published in the Journal of Organic Chemistry demonstrated the successful oxidation of this compound using oxoammonium salts as catalysts. The optimized conditions led to high yields of the corresponding trifluoromethyl ketones. This method showcases the compound's utility in producing valuable intermediates for further chemical transformations .

Research conducted on the biological activity of similar trifluoromethylated compounds indicated potential anti-cancer properties. The structural similarities suggest that this compound may exhibit similar bioactivity, warranting further investigation into its mechanism of action and therapeutic potential .

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. This property makes it effective in modifying the activity of enzymes and proteins. The compound can also form complexes with Lewis bases, influencing its reactivity and stability .

Comparaison Avec Des Composés Similaires

Key Properties :

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Precautionary Measures : Avoid inhalation of vapors, wear protective gloves/eye protection, and rinse eyes thoroughly upon exposure .

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares structural analogs, highlighting how substituents influence molecular weight, electronic properties, and applications:

Key Observations :

- Electronic Effects: The 2-fluorophenyl group in the target compound enhances electron-withdrawing effects compared to non-fluorinated analogs (e.g., 1-phenyl-2,2,2-trifluoroethanol, CAS 140695-85-8) . This increases acidity (lower pKa) and hydrogen-bonding capacity, critical for chiral recognition.

- Molecular Weight : Bulky substituents like anthracene (C₁₆H₁₁F₃O) significantly increase molecular weight, affecting solubility and chromatographic retention .

Activité Biologique

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol is an organic compound characterized by a trifluoroethyl group and a fluorophenyl moiety. Its molecular formula is C₈H₆F₄O. This compound has garnered attention due to its unique chemical properties, which stem from the presence of multiple fluorine atoms. These properties make it a subject of interest in various fields, including pharmaceuticals and materials science. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The structure of this compound contributes to its unique biological interactions. The trifluoromethyl group enhances its acidic character compared to ethanol, which may influence its solubility and interaction with biological macromolecules. Additionally, the fluorinated alcohol group is known for increasing hydrophobicity and chemical stability, making it valuable in drug development and biochemical research .

Research indicates that this compound exhibits competitive inhibition of alcohol dehydrogenase (ADH), an enzyme crucial for alcohol metabolism. This inhibition suggests potential applications in treating alcohol-related disorders by modulating the metabolism of ethanol in the body. However, specific mechanisms beyond this competitive inhibition remain largely unexplored.

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Inhibition of Alcohol Dehydrogenase : Studies have shown that this compound can inhibit ADH activity competitively. This property could be harnessed for therapeutic purposes in managing alcohol consumption and associated disorders.

- Interaction with Biological Macromolecules : The structural features of this compound may enhance its ability to stabilize certain protein conformations through hydrogen bonding and electrostatic interactions. Such interactions are critical for understanding how this compound may function as a biological agent.

Case Studies

Several studies have documented the effects and applications of this compound:

- Synthesis and Biological Evaluation : A study evaluated the synthesis of thiohydantoin analogues incorporating the trifluoro-phenyl moiety. The synthesized compounds were tested for their biological activity against various enzymes, revealing promising results for further exploration .

| Compound | IC50 (μM) |

|---|---|

| 13a | 0.38 |

| 14a | 0.35 |

| 14b | 0.64 |

| 14c | 0.92 |

This table summarizes the inhibitory concentrations (IC50) for several compounds related to the structure of this compound .

- Fluorinated Compounds in Drug Development : The unique properties of fluorinated compounds have been leveraged in drug design. Research highlights how modifications to existing drugs with fluorinated groups can enhance their efficacy and selectivity . The potential use of this compound as a building block in synthesizing novel therapeutic agents is an area ripe for exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or reduction of its ketone precursor. For example, iodine-catalyzed Friedel-Crafts benzylation of substituted indoles with 2-fluorophenyl derivatives has been reported to achieve yields of 65–98% under mild conditions (room temperature, ethanol solvent) .

- Key Parameters :

- Catalyst selection (e.g., iodine vs. Lewis acids like AlCl₃).

- Solvent polarity and temperature (polar aprotic solvents enhance electrophilic substitution).

- Purification via column chromatography or recrystallization (ethanol/water mixtures are effective) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers distinguish this compound?

- Techniques :

- ¹⁹F NMR : Distinct signals for trifluoro (-CF₃) and 2-fluorophenyl groups appear at δ -75 to -80 ppm and -110 to -115 ppm, respectively .

- ¹H NMR : The hydroxyl proton (OH) resonates at δ 2.5–3.5 ppm (broad), while aromatic protons from the 2-fluorophenyl group show splitting due to J coupling (~8 Hz) .

- IR Spectroscopy : Stretching vibrations for -OH (3300–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .

Q. How does the compound’s stability vary under different storage conditions?

- Thermodynamic Data :

- Vapor pressure: ~12.3 kPa at 25°C (NIST data for analogous fluoroalcohols) .

- Hygroscopicity: Low due to hydrophobic CF₃ group; store in inert atmospheres (argon) at 4°C to prevent oxidation .

- Degradation Pathways : Susceptible to light-induced radical cleavage of C-F bonds; use amber vials for long-term storage .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is enantiomeric excess (ee) quantified?

- Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s Mn(salen) complexes for asymmetric reduction of ketone precursors (e.g., 2,2,2-trifluoroacetophenone derivatives) .

- Analysis : Chiral HPLC (Chiralpak AD-H column) or polarimetry to measure ee (reported up to 90% for optimized protocols) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational models predict its binding affinity?

- Mechanistic Insights : The trifluoromethyl group enhances electronegativity, promoting strong dipole-dipole interactions with active sites (e.g., cytochrome P450 enzymes) .

- Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict binding energies of -8.2 kcal/mol for aryl hydrocarbon receptor (AhR) docking .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and minimizing byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.